

An In-Depth Technical Guide to DS39201083 Sulfate: A Novel Non-Opioid Analgesic

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Compound of Interest		
Compound Name:	DS39201083 sulfate	
Cat. No.:	B1192660	Get Quote

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Abstract

DS39201083 sulfate is a novel, potent analgesic agent derived from the natural indole alkaloid, conolidine.[1][2] Chemically identified as 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid salt, this compound has demonstrated significant analgesic properties in preclinical models of pain.[1] A key characteristic of **DS39201083 sulfate** is its mechanism of action, which is distinct from traditional opioids as it exhibits no agonist activity at the mu (μ) opioid receptor.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on **DS39201083 sulfate**, including its analgesic efficacy and experimental protocols, to support further research and development.

Introduction

The ongoing opioid crisis has highlighted the urgent need for effective, non-addictive pain therapeutics.[2] Natural products have historically been a rich source of novel pharmacological agents. Conolidine, an indole alkaloid isolated from the stem bark of Tabernaemontana divaricata, has been identified as a promising non-opioid analgesic.[2] **DS39201083 sulfate** is a synthetic derivative of conolidine, developed to enhance its analgesic potency.[1][2] This document collates the published preclinical findings on **DS39201083 sulfate**, presenting a detailed analysis of its analgesic effects and the methodologies used in its initial evaluation.



Chemical and Physical Properties

- Chemical Name: 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid salt
- Synonyms: **DS39201083 sulfate**, DS-39201083
- Molecular Formula: C16H18N2O · H2SO4
- Appearance: Not specified in available literature.
- Solubility: Not specified in available literature.

Preclinical Pharmacology

The analgesic potential of **DS39201083 sulfate** has been evaluated in established murine models of pain: the acetic acid-induced writhing test and the formalin test.

Analgesic Efficacy

The following tables summarize the quantitative data from in vivo studies.

Table 1: Analgesic Activity of **DS39201083 Sulfate** in the Acetic Acid-Induced Writhing Test in Mice

Compound	Dose (mg/kg, s.c.)	Mean Number of Writhing ± SEM	Inhibition (%)
Vehicle	-	35.8 ± 2.6	-
DS39201083 sulfate	1	16.8 ± 3.4	53
DS39201083 sulfate	3	7.8 ± 2.1	78
DS39201083 sulfate	10	1.8 ± 0.8	95
ED50	1.2	-	-

Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15), 1938-1942.



Table 2: Analgesic Activity of **DS39201083 Sulfate** in the Formalin Test in Mice

Compound	Dose (mg/kg, s.c.)	Licking Time (s) ± SEM (Phase 1: 0-10 min)	Licking Time (s) ± SEM (Phase 2: 10- 45 min)
Vehicle	-	58.6 ± 4.9	198.4 ± 24.5
DS39201083 sulfate	3	35.8 ± 6.2	105.6 ± 28.7
DS39201083 sulfate	10	18.4 ± 4.5	45.8 ± 15.1
DS39201083 sulfate	30	8.6 ± 2.9	15.6 ± 8.2
ED50	-	4.8	7.8

Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15), 1938-1942.

Mechanism of Action

A key feature of **DS39201083 sulfate** is its lack of activity at the mu-opioid receptor, a characteristic that distinguishes it from morphine and other opioid analgesics.

Table 3: Mu-Opioid Receptor Agonist Activity

Compound	EC ₅₀ (nM)
DAMGO (standard agonist)	1.9
DS39201083 sulfate	>10000

Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15), 1938-1942.

The precise molecular target and signaling pathway responsible for the analgesic effects of **DS39201083 sulfate** have not yet been fully elucidated and remain an area for future investigation.



Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **DS39201083 sulfate**.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripherally acting analgesics.

- Animals: Male ddY mice (5 weeks old).
- Procedure:
 - DS39201083 sulfate, dissolved in saline, was administered subcutaneously (s.c.).
 - 30 minutes after drug administration, 0.7% acetic acid solution in saline was injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
 - Immediately after the acetic acid injection, mice were placed in an observation box.
 - The number of writhes (abdominal constrictions and stretching of the hind limbs) was counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
- Data Analysis: The percentage of inhibition was calculated using the formula: [(C T) / C] × 100, where C is the mean number of writhes in the vehicle-treated group and T is the mean number of writhes in the drug-treated group. The ED₅₀ value was calculated by linear regression analysis.

Formalin Test

This model assesses the response to a persistent inflammatory pain stimulus and can differentiate between neurogenic (Phase 1) and inflammatory (Phase 2) pain.

- Animals: Male ddY mice (5 weeks old).
- Procedure:
 - DS39201083 sulfate, dissolved in saline, was administered subcutaneously (s.c.).



- \circ 30 minutes after drug administration, 20 μ L of 2% formalin solution in saline was injected subcutaneously into the plantar surface of the right hind paw.
- Mice were immediately placed in a transparent observation chamber.
- The cumulative time spent licking the injected paw was recorded in two phases: Phase 1
 (0-10 minutes post-formalin injection) and Phase 2 (10-45 minutes post-formalin injection).
- Data Analysis: The ED₅₀ values for each phase were calculated from the dose-response curves.

Mu-Opioid Receptor Agonist Assay

This in vitro assay determines the functional activity of the compound at the human mu-opioid receptor.

- Assay Type: GTPyS binding assay.
- Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the human mu-opioid receptor.
- Procedure:
 - Membrane preparations from the CHO cells were incubated with various concentrations of DS39201083 sulfate.
 - The standard mu-opioid receptor agonist, DAMGO, was used as a positive control.
 - The binding of [35S]GTPγS to the cell membranes was measured to determine the level of G-protein activation upon receptor stimulation.
- Data Analysis: The EC₅₀ value, representing the concentration of the compound that elicits 50% of the maximal response, was calculated. An EC₅₀ value greater than 10,000 nM indicates a lack of significant agonist activity.

Visualizations Experimental Workflow for Analgesic Evaluation



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References

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